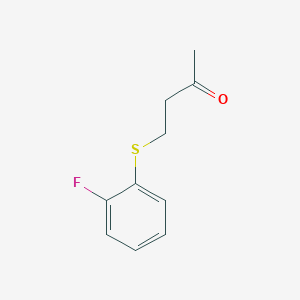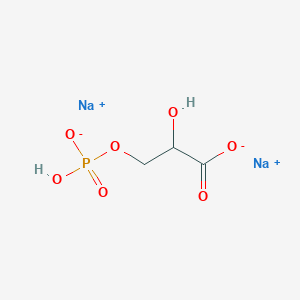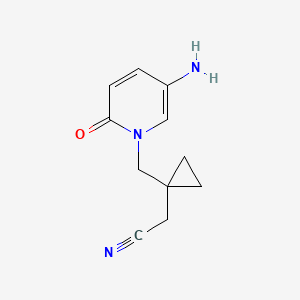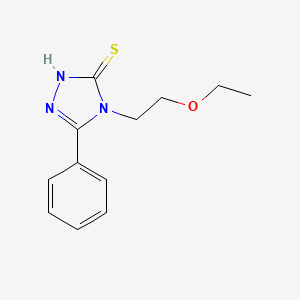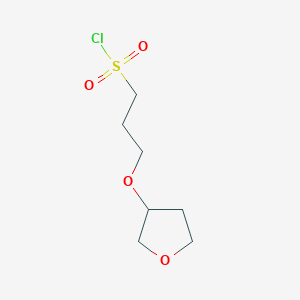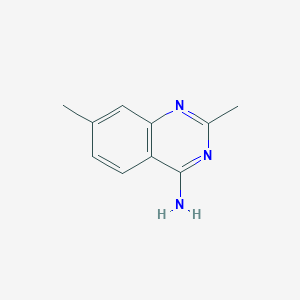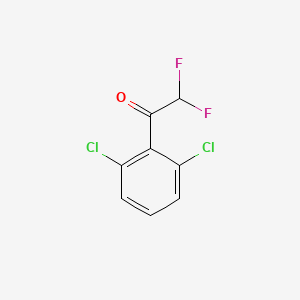
1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with difluoromethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: 2,6-Dichlorobenzoic acid.
Reduction: 1-(2,6-Dichloro-phenyl)-2,2-difluoroethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dichloro-phenyl)-2-indolinone: Known for its anti-inflammatory properties.
2,6-Dichlorophenol: Used as an intermediate in the synthesis of other chemicals.
2,6-Dichlorobenzonitrile: Employed in the production of herbicides.
Uniqueness: 1-(2,6-Dichloro-phenyl)-2,2-difluoro-ethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H4Cl2F2O |
|---|---|
Molekulargewicht |
225.02 g/mol |
IUPAC-Name |
1-(2,6-dichlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4Cl2F2O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
InChI-Schlüssel |
UVHHUTPKDWKLIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


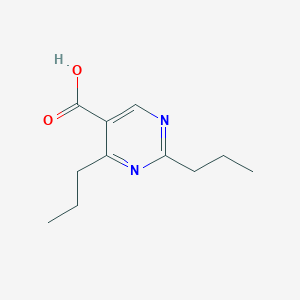
![2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B15327877.png)
![Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327882.png)

